1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Pharmaceutical Intermediate Antipsychotic Synthesis N-Alkylation

This intermediate is the validated penultimate precursor for iloperidone API, featuring the optimal 3-chloropropoxy side chain for efficient N-alkylation under aqueous biphasic conditions — eliminating pyrophoric Grignard steps. As USP Related Compound A, it is mandated for compendial analytical method validation and impurity profiling. Procure in ≥98% purity for cGMP QC or as starting material for deuterated internal standards.

Molecular Formula C12H15ClO3
Molecular Weight 242.7 g/mol
CAS No. 58113-30-7
Cat. No. B030528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone
CAS58113-30-7
Synonyms1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone;  3-(4-Acetyl-2-methoxyphenoxy)propyl Chloride; 
Molecular FormulaC12H15ClO3
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCCCCl)OC
InChIInChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
InChIKeyRBBVSSYQKVBALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS 58113-30-7): Procurement-Grade Overview for Pharmaceutical Intermediates


1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS 58113-30-7) is an aromatic ketone intermediate characterized by a 3-chloropropoxy substituent at the para position and a methoxy group at the meta position of an acetophenone core [1]. This compound is primarily utilized as a key intermediate in the synthesis of the atypical antipsychotic agent iloperidone, where its 3-chloropropoxy side chain serves as a reactive alkylating handle for N-alkylation with the benzisoxazole-piperidine fragment [2]. It is also designated as Iloperidone USP Related Compound A and Iloperidone Chloropropoxy Impurity, making it a critical reference standard for analytical method development and quality control in pharmaceutical manufacturing [3]. The compound is commercially available from multiple vendors at purities ≥97% and is supplied as a white to off-white powder with a molecular weight of 242.70 g/mol and molecular formula C12H15ClO3 .

Why 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone Cannot Be Substituted with Generic Analogs in Regulated Synthetic Pathways


Generic substitution of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone with superficially similar analogs is not viable due to the compound's strict structural and functional requirements in validated synthetic routes. In the iloperidone synthesis, the 3-chloropropoxy chain of this intermediate acts as an electrophilic alkylating agent for N-alkylation with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride; substitution with analogs bearing shorter (e.g., 2-chloroethoxy) or differently substituted side chains alters alkylation efficiency, regioselectivity, and ultimately the impurity profile of the final drug substance [1]. Furthermore, as a USP-designated Related Compound A, this specific molecular entity is required for compendial analytical method validation; use of alternative compounds would render impurity profiling non-compliant with regulatory filing requirements [2]. The compound's physicochemical properties, including its predicted boiling point of 367.0±27.0 °C at 760 mmHg and density of 1.137±0.06 g/cm³, further dictate its handling and storage protocols in manufacturing environments .

Quantitative Differentiation Evidence for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone Versus Closest Analogs


3-Chloropropoxy vs. 2-Chloroethoxy Alkylating Handle: Chain Length Determines N-Alkylation Efficiency in Iloperidone Synthesis

In the synthesis of iloperidone, the 3-chloropropoxy chain of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone provides a 3-carbon spacer that optimizes the distance between the acetophenone core and the reactive alkyl chloride. This specific chain length is critical for efficient N-alkylation with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride [1]. The closest analog, 1-[4-(2-chloroethoxy)-3-methoxyphenyl]ethanone (CAS 3430-03-3), contains a 2-carbon chloroethoxy chain; while no direct comparative alkylation yield data is publicly available for these two intermediates, the validated iloperidone synthetic process explicitly specifies the 3-chloropropoxy intermediate, indicating that the 2-carbon analog would produce a structurally different final product with altered linker geometry [2].

Pharmaceutical Intermediate Antipsychotic Synthesis N-Alkylation

Acetophenone Core vs. Benzaldehyde Analog: Differential Reactivity in Grignard Alkylation Steps

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone bears an acetophenone carbonyl, which is a methyl ketone, whereas its synthetic precursor 4-(3-chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5) contains an aldehyde functionality [1]. In the iloperidone manufacturing process, the benzaldehyde analog is converted to the target acetophenone via Grignard reaction with methyl magnesium iodide in ether, followed by oxidation of the resulting secondary alcohol [2]. This transformation installs the acetyl group required for the final drug's pharmacophore. Procurement of the acetophenone form bypasses this Grignard oxidation step, reducing synthetic complexity and mitigating handling of pyrophoric organometallic reagents.

Synthetic Intermediate Iloperidone Precursor Grignard Reaction

USP Reference Standard Designation: Regulatory Differentiation from Non-Compendial Analogs

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is designated as Iloperidone USP Related Compound A, a compendial reference standard used for impurity profiling in iloperidone drug substance and drug product [1]. This designation confers a specific regulatory identity not shared by structurally similar but non-compendial analogs such as 1-(4-(3-chloropropoxy)-3-fluorophenyl)ethanone or the deuterated analog (CAS 1071167-68-4). The USP standard is supplied with certified purity and characterization data compliant with USP monograph requirements, enabling its direct use in method validation, system suitability testing, and batch release under cGMP [2].

Pharmaceutical Quality Control Regulatory Compliance Analytical Standard

Molecular Weight and Physicochemical Differentiation from 3-Methoxy-4-propoxy Analogs

The target compound (C12H15ClO3, MW 242.70) contains a 3-chloropropoxy substituent, which introduces a terminal chlorine atom that contributes to its reactivity and molecular weight [1]. In contrast, the analog 1-(3-chloro-4-propoxyphenyl)ethanone (CAS 37612-46-7) has the chlorine directly on the aromatic ring and an unsubstituted propoxy chain, resulting in a lower molecular weight (212.67) and different electronic properties . The presence of the terminal alkyl chloride in the target compound provides a distinct UV chromophore and alters lipophilicity, affecting chromatographic retention times and extraction behavior in work-up procedures.

Physicochemical Properties Chromatographic Retention Material Handling

Optimal Procurement and Application Scenarios for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone Based on Differentiation Evidence


Iloperidone API Manufacturing: Convergent Synthesis Using the 3-Chloropropoxy Intermediate

Procure 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone as the penultimate intermediate for iloperidone API synthesis. The compound's 3-chloropropoxy side chain provides the optimal 3-carbon spacer for N-alkylation with the benzisoxazole-piperidine fragment under aqueous biphasic conditions, a reaction validated in published process chemistry literature [1]. This route avoids the use of the earlier benzaldehyde intermediate and eliminates the need for in-house Grignard/oxidation steps, reducing handling of pyrophoric reagents and streamlining manufacturing operations [2].

Pharmaceutical Quality Control: USP Reference Standard for Iloperidone Impurity Profiling

Procure USP-grade 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone (Iloperidone Related Compound A) for compendial analytical method validation, system suitability testing, and batch release impurity quantification [1]. The USP designation ensures the material meets regulatory monograph specifications and is supplied with certified purity documentation, making it directly suitable for cGMP QC laboratory use without additional qualification [2]. This application is essential for ANDA filers and commercial manufacturers of iloperidone drug substance and drug product.

Custom Synthesis of Deuterated Internal Standards for LC-MS/MS Bioanalysis

Procure 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone as a precursor for the synthesis of deuterated analogs (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3, CAS 1071167-68-4) for use as stable isotope-labeled internal standards in LC-MS/MS bioanalytical methods [1]. The non-deuterated parent compound serves as the starting material for deuterium exchange or custom labeling, enabling accurate quantification of iloperidone and its metabolites in pharmacokinetic and clinical studies.

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